2-(1,3-Thiazol-4-yl)ethanamine (CAS 7728-74-7) is an aliphatic amine-substituted thiazole heterocycle, widely utilized as a bioisosteric building block in medicinal chemistry and drug discovery [1]. As a structural analog of histamine, it offers a distinct physicochemical profile characterized by altered basicity, lipophilicity, and hydrogen-bonding capacity compared to its imidazole counterpart[1]. It is primarily procured as a high-value precursor for the synthesis of multitarget-directed ligands (MTDLs) targeting neurodegenerative diseases, and as a specific structural probe for histamine receptor structure-activity relationship (SAR) studies [1].
Attempting to substitute this compound with natural histamine or positional isomers like 2-(thiazol-2-yl)ethanamine fundamentally alters the pharmacological and synthetic profile of downstream derivatives [1]. Unlike imidazole-based histamine, the thiazole core lacks an NH hydrogen-bond donor, which drastically shifts the pKa of the heterocyclic ring and alters its metabolic stability [1]. Furthermore, substituting with the 2-thiazolyl isomer shifts the spatial geometry of the amine side chain, which has been shown to significantly increase H1 receptor agonism—an undesirable off-target effect when designing selective antagonists or cholinesterase inhibitors for central nervous system (CNS) applications [1].
In pharmacological profiling, the position of the heteroatom in thiazoleethanamines drastically dictates receptor binding. 2-(1,3-Thiazol-4-yl)ethanamine demonstrates exceptionally low H1 receptor affinity, whereas its positional isomer, 2-(thiazol-2-yl)ethanamine, acts as a potent and selective H1 agonist [1]. This makes the 4-yl isomer a highly effective baseline or negative-control scaffold when designing non-histaminergic central nervous system agents [1].
| Evidence Dimension | H1 receptor affinity |
| Target Compound Data | Low/marginal H1 affinity |
| Comparator Or Baseline | 2-(Thiazol-2-yl)ethanamine (potent H1 agonist) |
| Quantified Difference | Shift from full agonist to marginal/low affinity based on positional isomerism |
| Conditions | In vitro histamine H1 receptor binding assays |
Allows buyers to synthesize downstream CNS therapeutics without introducing unwanted histaminergic (H1) off-target effects.
When used as a building block for multitarget-directed ligands (MTDLs), 2-(1,3-thiazol-4-yl)ethanamine offers distinct synthetic advantages over its imidazole analog, histamine. Because the thiazole ring lacks an acidic NH proton, it does not require N-protection during standard functionalization of the primary aliphatic amine [1]. This streamlines the synthesis of complex piperazine-linked derivatives used in Alzheimer's research [1].
| Evidence Dimension | Synthetic route efficiency (protecting group requirements) |
| Target Compound Data | 0 ring-protection steps required for amine functionalization |
| Comparator Or Baseline | Histamine / Imidazole analogs (require 1-2 protection/deprotection steps) |
| Quantified Difference | Elimination of heterocyclic ring-protection steps during primary amine N-alkylation |
| Conditions | Standard amine functionalization (e.g., reductive amination, N-alkylation) |
Reduces the number of synthetic steps and improves overall yield for industrial and laboratory-scale manufacturing of thiazole-containing APIs.
The bioisosteric replacement of an imidazole ring with a thiazole ring fundamentally alters the physicochemical properties of the resulting compound. The thiazole core of 2-(1,3-thiazol-4-yl)ethanamine possesses a much lower pKa compared to the imidazole core of histamine [1]. This prevents the heterocyclic ring from being protonated at physiological pH, significantly increasing the lipophilicity and blood-brain barrier (BBB) permeability of its synthesized derivatives[1].
| Evidence Dimension | Heterocyclic pKa and physiological protonation |
| Target Compound Data | Thiazole core pKa ~2.5 (unprotonated at pH 7.4) |
| Comparator Or Baseline | Histamine imidazole core pKa ~5.8 (partially protonated at pH 7.4) |
| Quantified Difference | >3.0 log unit reduction in ring basicity |
| Conditions | Physiological pH (7.4) in pharmacokinetic modeling |
Essential for medicinal chemists who need a precursor that naturally enhances the CNS penetrability of neurodegenerative drug candidates.
2-(1,3-Thiazol-4-yl)ethanamine and its derivatives serve as critical quantitative standards in structure-activity relationship (QSAR) assays. In biochromatographic models using amino acid-impregnated TLC plates to simulate human H1-receptor interactions, derivatives of this compound provide highly reproducible retention data used to predict the pharmacological activity and lipophilicity of new drug candidates [1].
| Evidence Dimension | Chromatographic retention correlation to biological activity |
| Target Compound Data | High predictability in RP2 TLC models (acetonitrile-methanol-buffer) |
| Comparator Or Baseline | Standard H1-antihistamine drugs |
| Quantified Difference | Establishes a reliable baseline for multivariate regression analysis in H1-antagonism models |
| Conditions | Thin-layer chromatography (TLC) impregnated with L-Asp, L-Asn, L-Thr, L-Lys |
Provides analytical laboratories with a validated reference scaffold for calibrating predictive pharmacological assays.
Directly downstream of its favorable synthetic profile and low H1 agonism, this compound is used to synthesize dual AChE/BuChE inhibitors (e.g., piperazine-linked derivatives) for Alzheimer's disease research, where the lack of histaminergic off-target effects is critical [1].
Procured by medicinal chemistry teams to replace imidazole moieties in hit compounds, leveraging the thiazole's lower pKa to prevent physiological protonation and enhance blood-brain barrier (BBB) penetration[1].
Utilized as a reference standard in analytical labs performing amino acid-impregnated TLC assays to predict the lipophilicity and H1-antihistamine activity of novel drug candidates [2].
Irritant